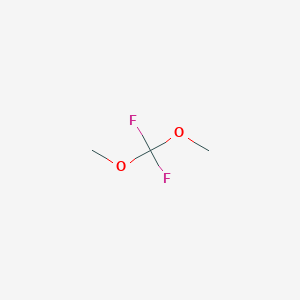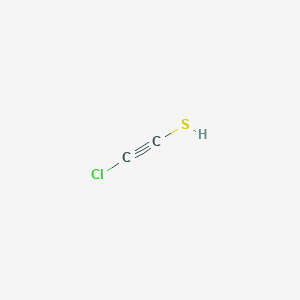
Chloroethyne-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroethyne-1-thiol is an organic compound characterized by the presence of a chlorine atom, a carbon-carbon triple bond, and a thiol group (-SH). This compound is part of the larger family of thiols, which are known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and often unpleasant odors, which are reminiscent of rotten eggs or skunks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloroethyne-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of an alkyl halide with thiourea can produce an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide, although this method may require careful control to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. The use of thiourea as a nucleophile is a common industrial method due to its efficiency and the relatively mild reaction conditions required .
Análisis De Reacciones Químicas
Types of Reactions: Chloroethyne-1-thiol, like other thiols, undergoes a variety of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
Chloroethyne-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Biology: Thiols play a crucial role in biological systems, particularly in redox signaling and as antioxidants
Industry: Thiols are used in the production of polymers, adhesives, and coatings due to their ability to form strong bonds with other materials
Mecanismo De Acción
The mechanism of action of chloroethyne-1-thiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This reversible redox behavior is crucial in biological systems where thiols act as antioxidants, protecting cells from oxidative damage . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various substitution reactions .
Comparación Con Compuestos Similares
Chloroethyne-1-thiol can be compared to other thiols and sulfur-containing compounds:
Ethanethiol: Similar to this compound but lacks the chlorine atom and the triple bond.
Methanethiol: A simpler thiol with a single carbon atom.
Thioethers (Sulfides): Compounds where the sulfur atom is bonded to two carbon atoms.
Uniqueness: this compound’s unique structure, with its chlorine atom and carbon-carbon triple bond, gives it distinct chemical properties and reactivity compared to other thiols. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
54362-41-3 |
|---|---|
Fórmula molecular |
C2HClS |
Peso molecular |
92.55 g/mol |
Nombre IUPAC |
2-chloroethynethiol |
InChI |
InChI=1S/C2HClS/c3-1-2-4/h4H |
Clave InChI |
BJSCGJILQPCGCI-UHFFFAOYSA-N |
SMILES canónico |
C(#CCl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


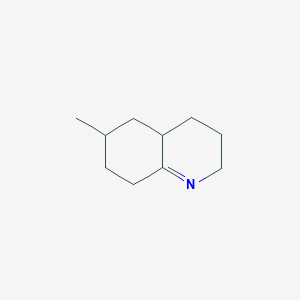
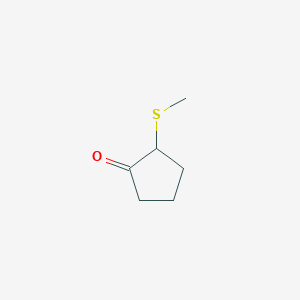
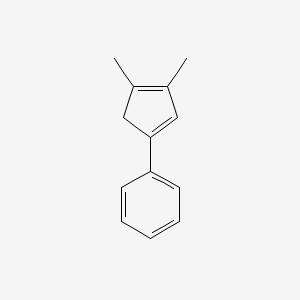
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)

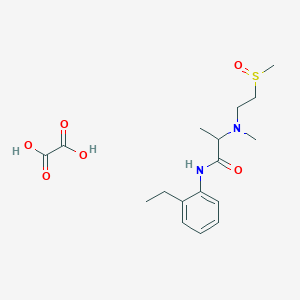
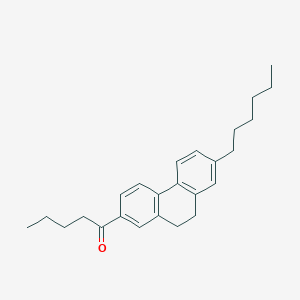
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
